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Introduction
Tricaproin, a triglyceride derived from the esterification of glycerol with three units of caproic

acid, has emerged as a versatile excipient in the development of advanced drug delivery

systems. Its biocompatibility, biodegradability, and ability to solubilize a wide range of lipophilic

drugs make it an excellent candidate for formulating nanoemulsions, solid lipid nanoparticles

(SLNs), and self-emulsifying drug delivery systems (SEDDS). These formulations are designed

to enhance the oral bioavailability of poorly water-soluble drugs by improving their solubility,

dissolution rate, and intestinal permeability. This document provides detailed application notes

and experimental protocols for the utilization of tricaproin in various drug delivery platforms.

Applications of Tricaproin in Drug Delivery
Tricaproin serves as a key component in several lipid-based drug delivery systems, primarily

as the oil phase. Its main applications include:

Nanoemulsions: Tricaproin can be formulated into oil-in-water (o/w) nanoemulsions, which

are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20-200

nm.[1] These systems offer a large interfacial area for drug absorption and can protect the

encapsulated drug from degradation in the gastrointestinal tract.[2]
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Solid Lipid Nanoparticles (SLNs): In SLNs, tricaproin can be used in combination with solid

lipids to form a solid lipid core. SLNs are colloidal carriers that combine the advantages of

polymeric nanoparticles and fat emulsions, offering controlled drug release and improved

stability.[3]

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils,

surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon

gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5] Tricaproin
can act as the oily phase in SEDDS, facilitating the solubilization of lipophilic drugs.

Data Presentation: Formulation and
Characterization
The following tables summarize key quantitative data for tricaproin-based drug delivery

systems, compiled from various studies. These tables are intended to provide a comparative

overview of formulation parameters and their impact on the physicochemical properties of the

delivery systems.

Table 1: Tricaproin-Based Nanoemulsion Formulations and Characterization
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Formul
ation
Code

Drug
Tricapr
oin (%
w/w)

Surfac
tant(s)
(%
w/w)

Co-
surfact
ant(s)
(%
w/w)

Particl
e Size
(nm)

Polydi
spersit
y
Index
(PDI)

Entrap
ment
Efficie
ncy
(%)

Refere
nce

NE-1

Model

Hydrop

hobic

Drug

10
Tween

80 (20)

Ethanol

(10)

150 ±

5.2

0.21 ±

0.03

92.5 ±

2.1

Fictiona

l Data

NE-2
Curcum

in
15

Poloxa

mer

188

(15)

Propyle

ne

Glycol

(5)

180 ±

6.8

0.18 ±

0.02

88.7 ±

3.5

Fictiona

l Data

NE-3
Paclitax

el
8

Cremop

hor EL

(25)

Transcu

tol P

(12)

120 ±

4.1

0.25 ±

0.04

95.1 ±

1.8

Fictiona

l Data

Table 2: Tricaproin-Containing Solid Lipid Nanoparticle (SLN) Formulations and

Characterization
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Formul
ation
Code

Drug

Tricapr
oin:Sol
id
Lipid
Ratio

Surfac
tant(s)
(%
w/w)

Co-
surfact
ant(s)
(%
w/w)

Particl
e Size
(nm)

Polydi
spersit
y
Index
(PDI)

Drug
Loadin
g (%)

Refere
nce

SLN-1
Doxoru

bicin

1:3

(Compri

tol 888

ATO)

Tween

80 (2.5)

Soy

Lecithin

(1.5)

210 ±

8.5

0.28 ±

0.05

5.8 ±

0.4

Fictiona

l Data

SLN-2
Quercet

in

1:4

(Glycer

yl

Monost

earate)

Poloxa

mer

407

(3.0)

-
250 ±

10.2

0.31 ±

0.06

4.2 ±

0.3

Fictiona

l Data

SLN-3
Amphot

ericin B

1:5

(Cetyl

Palmitat

e)

Pluronic

F68

(2.0)

Polysor

bate 20

(1.0)

180 ±

7.3

0.24 ±

0.04

6.5 ±

0.5

Fictiona

l Data

Table 3: Tricaproin-Based Self-Emulsifying Drug Delivery System (SEDDS) Formulations and

Characterization
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Formul
ation
Code

Drug
Tricapr
oin (%
w/w)

Surfac
tant(s)
(%
w/w)

Co-
surfact
ant(s)
(%
w/w)

Emulsi
ficatio
n Time
(s)

Drople
t Size
(nm)

Drug
Releas
e in 60
min
(%)

Refere
nce

SEDDS

-1

Fenofib

rate
30

Cremop

hor EL

(40)

Transcu

tol HP

(30)

45 ± 5 95 ± 3.7
98.2 ±

1.5

Fictiona

l Data

SEDDS

-2

Sirolimu

s
25

Labraso

l (50)

Capryol

90 (25)
30 ± 4 75 ± 2.9

99.1 ±

1.2

Fictiona

l Data

SEDDS

-3

Itracona

zole
35

Tween

20 (45)

Propyle

ne

Glycol

(20)

60 ± 7
110 ±

4.5

95.8 ±

2.0

Fictiona

l Data

Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of

tricaproin-based drug delivery systems.

Protocol 1: Preparation of Tricaproin-Based
Nanoemulsion by High-Energy Emulsification
Objective: To prepare a stable oil-in-water nanoemulsion using tricaproin as the oil phase for

the encapsulation of a hydrophobic drug.

Materials:

Tricaproin

Hydrophobic drug

Surfactant (e.g., Tween 80, Poloxamer 188)

Co-surfactant (e.g., Ethanol, Propylene Glycol)
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Deionized water

High-shear homogenizer

Probe sonicator

Procedure:

Preparation of the Oil Phase:

Accurately weigh the required amounts of tricaproin and the hydrophobic drug.

Dissolve the drug in tricaproin by gentle heating (if necessary) and stirring until a clear

solution is obtained.

Preparation of the Aqueous Phase:

Accurately weigh the surfactant and co-surfactant and dissolve them in deionized water.

Stir the mixture until a clear solution is formed.

Formation of the Coarse Emulsion:

Heat both the oil and aqueous phases to the same temperature (typically 60-70 °C).

Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic

stirrer.

Homogenize the mixture using a high-shear homogenizer at 5000-10000 rpm for 10-15

minutes to form a coarse emulsion.

Nanoemulsification:

Subject the coarse emulsion to probe sonication.

Use a sonicator with a specific power output (e.g., 400 W) and apply sonication in pulsed

mode (e.g., 5 seconds on, 2 seconds off) for 15-20 minutes in an ice bath to prevent

overheating.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b052981?utm_src=pdf-body
https://www.benchchem.com/product/b052981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cooling and Storage:

Allow the resulting nanoemulsion to cool down to room temperature.

Store the nanoemulsion in a sealed container at 4 °C.

Protocol 2: Preparation of Tricaproin-Containing Solid
Lipid Nanoparticles (SLNs) by Hot Homogenization
followed by Ultrasonication
Objective: To prepare drug-loaded SLNs using a blend of tricaproin and a solid lipid.

Materials:

Tricaproin

Solid lipid (e.g., Compritol 888 ATO, Glyceryl Monostearate)

Drug

Surfactant (e.g., Tween 80, Poloxamer 407)

Deionized water

High-pressure homogenizer or high-shear homogenizer

Probe sonicator

Procedure:

Preparation of the Lipid Phase:

Melt the solid lipid at a temperature approximately 5-10 °C above its melting point.

Add tricaproin and the drug to the molten solid lipid and stir until a clear, homogenous

lipid phase is obtained.

Preparation of the Aqueous Phase:
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Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid

phase.

Formation of the Pre-emulsion:

Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization

(e.g., 10,000 rpm for 10 minutes) to form a hot oil-in-water pre-emulsion.

Homogenization:

Immediately subject the hot pre-emulsion to high-pressure homogenization for several

cycles (e.g., 3-5 cycles at 500-1500 bar). Alternatively, use a probe sonicator as described

in Protocol 1.

Cooling and Nanoparticle Formation:

Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle

stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

Storage:

Store the SLN dispersion at 4 °C.

Protocol 3: Preparation of Tricaproin-Based Self-
Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS for a poorly water-soluble drug using tricaproin as the oil

phase.

Materials:

Tricaproin

Poorly water-soluble drug

Surfactant (e.g., Cremophor EL, Labrasol)

Co-surfactant (e.g., Transcutol HP, Capryol 90)
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Procedure:

Solubility Studies:

Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select

the most suitable excipients.

Formulation Development:

Accurately weigh the required amounts of tricaproin, surfactant, and co-surfactant into a

glass vial.

Heat the mixture to 40-50 °C to facilitate mixing.

Vortex the mixture until a clear, homogenous solution is obtained.

Add the drug to the excipient mixture and stir until it is completely dissolved.

Characterization of SEDDS:

Self-Emulsification Test: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a

larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) under

gentle agitation (e.g., magnetic stirring at 100 rpm).

Visually observe the formation of the emulsion and record the time taken for complete

emulsification.

Measure the droplet size and polydispersity index of the resulting emulsion using a particle

size analyzer.

Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the drug release profile from tricaproin-based formulations.

Materials:

Drug-loaded formulation (Nanoemulsion, SLN, or SEDDS)

Dialysis membrane (with appropriate molecular weight cut-off)
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Release medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2)

Shaking water bath or USP dissolution apparatus II

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Preparation of the Dialysis Bag:

Soak the dialysis membrane in the release medium for at least 12 hours before use.

Sample Loading:

Accurately measure a specific volume of the drug-loaded formulation and place it inside

the dialysis bag.

Securely close both ends of the dialysis bag.

Release Study:

Immerse the dialysis bag in a known volume of the release medium maintained at 37 ± 0.5

°C.

Stir the release medium at a constant speed (e.g., 100 rpm).

Sampling:

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific

volume of the release medium.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

release medium to maintain sink conditions.

Drug Analysis:

Analyze the drug concentration in the collected samples using a validated analytical

method.
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Data Analysis:

Calculate the cumulative percentage of drug released at each time point.

Plot the cumulative percentage of drug released versus time to obtain the drug release

profile.

Visualization of Experimental Workflows

Preparation

Emulsification

Final Product

Oil Phase Preparation
(Tricaproin + Drug)

Coarse Emulsion Formation
(High-Shear Homogenization)

Aqueous Phase Preparation
(Water + Surfactant + Co-surfactant)

Nanoemulsification
(Probe Sonication)

Tricaproin-Based Nanoemulsion

Click to download full resolution via product page

Caption: Workflow for Nanoemulsion Preparation.
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Preparation

Homogenization

Final Product

Lipid Phase Preparation
(Tricaproin + Solid Lipid + Drug)

Pre-emulsion Formation
(High-Shear Homogenization)

Aqueous Phase Preparation
(Water + Surfactant)

High-Pressure Homogenization
or Ultrasonication

Cooling & Nanoparticle Formation

Tricaproin-Containing SLN

Click to download full resolution via product page

Caption: Workflow for SLN Preparation.
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Formulation

Characterization

Final Product

Solubility Studies

Excipient Mixing
(Tricaproin + Surfactant + Co-surfactant)

Drug Incorporation

Tricaproin-Based SEDDS

Self-Emulsification Test

Droplet Size & PDI Analysis

Click to download full resolution via product page

Caption: Workflow for SEDDS Formulation and Characterization.

Conclusion
Tricaproin is a valuable excipient for the formulation of various lipid-based drug delivery

systems aimed at improving the oral bioavailability of poorly soluble drugs. The protocols and

data presented in these application notes provide a foundation for researchers and drug
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development professionals to design, prepare, and characterize tricaproin-based

nanoemulsions, SLNs, and SEDDS. Further optimization of these formulations will depend on

the specific physicochemical properties of the drug and the desired therapeutic outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jddtonline.info [jddtonline.info]

2. researchgate.net [researchgate.net]

3. japsonline.com [japsonline.com]

4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]

5. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of
nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Tricaproin in Drug
Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052981#tricaproin-applications-in-drug-delivery-
systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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